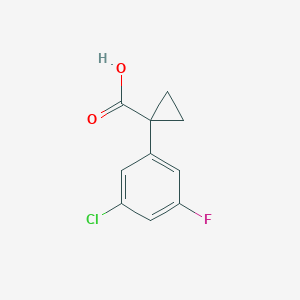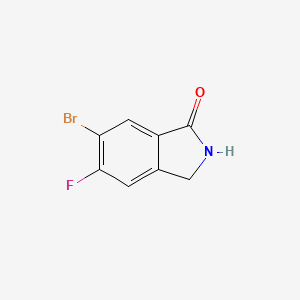
2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H8Cl2O2. It is a colorless, crystalline solid and is used in a variety of scientific and industrial applications. It is a member of the class of compounds known as halogenated phenylalkanones and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and benzothiazoles, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a strong electrophile, which means that it can easily react with other molecules to form new compounds. In the first step of the reaction, the chloroacetyl chloride intermediate reacts with the phenol to form the desired product. In the second step, the product reacts with other molecules, such as amines, to form new compounds.
Biochemical and Physiological Effects
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to have antifungal, antiviral, and antimalarial properties. In addition, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a useful reagent for a variety of organic synthesis reactions. It is relatively easy to obtain and is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is a strong electrophile and can react with other molecules, which can lead to unwanted side reactions and by-products.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its mechanism of action and the potential for side reactions and by-products could lead to improved synthesis methods. Finally, further research into its use as a catalyst in the synthesis of polymers could lead to new applications.
Métodos De Síntesis
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is synthesized by the reaction of 5-chloro-2-methoxyphenol with chloroacetyl chloride in the presence of a strong base, such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of a chloroacetyl chloride intermediate, which then reacts with the phenol to form the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one involves the conversion of 5-chloro-2-methoxybenzaldehyde to the corresponding 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol, which is then oxidized to the desired ketone product.", "Starting Materials": [ "5-chloro-2-methoxybenzaldehyde", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Acetone (CH3COCH3)", "Sodium hypochlorite (NaClO)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Reduction of 5-chloro-2-methoxybenzaldehyde to 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol using NaBH4 in the presence of HCl.", "Step 2: Oxidation of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol to 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one using NaOCl in the presence of NaCl and NaOH.", "Step 3: Purification of the product by recrystallization from acetone." ] } | |
Número CAS |
46173-06-2 |
Nombre del producto |
2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one |
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




